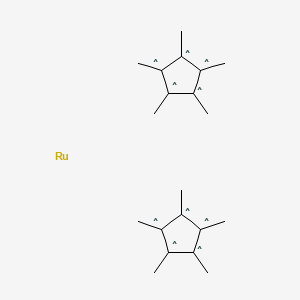
Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate is a fluorinated organic compound with the molecular formula C14H11F7O4. It is known for its unique chemical structure, which includes both trifluoromethyl and tetrafluorophenyl groups. This compound is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate typically involves the esterification of malonic acid derivatives with fluorinated aromatic compounds. One common method includes the reaction of diethyl malonate with 4-(trifluoromethyl)tetrafluorobenzene under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its fluorinated groups.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the activity of enzymes or receptors, leading to changes in biological pathways. The compound’s fluorinated groups enhance its binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
- Diethyl 4-(trifluoromethyl)phenylmalonate
- Diethyl 4-(tetrafluorophenyl)malonate
- Diethyl 4-(difluoromethyl)tetrafluorophenylmalonate
Comparison: Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate is unique due to the presence of both trifluoromethyl and tetrafluorophenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation. These properties make it particularly useful in applications requiring robust and durable materials.
Eigenschaften
Molekularformel |
C14H11F7O4 |
|---|---|
Molekulargewicht |
376.22 g/mol |
IUPAC-Name |
diethyl 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanedioate |
InChI |
InChI=1S/C14H11F7O4/c1-3-24-12(22)6(13(23)25-4-2)5-8(15)10(17)7(14(19,20)21)11(18)9(5)16/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
IXFGCRRBFPSCTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)

![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)






![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)

